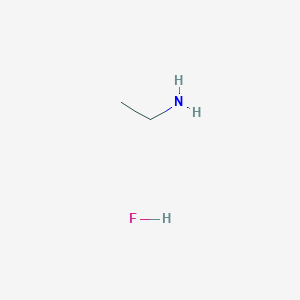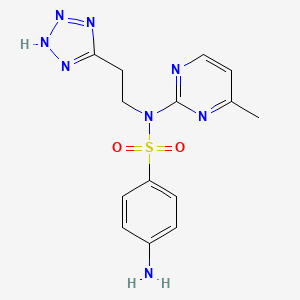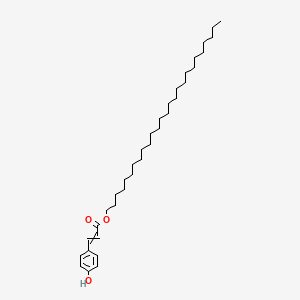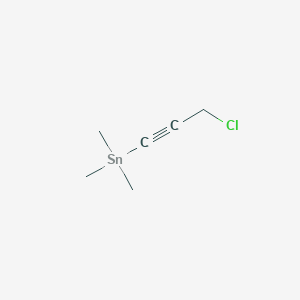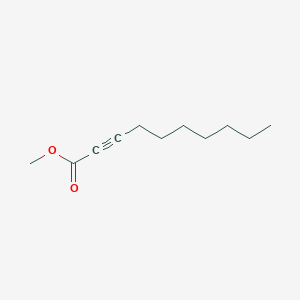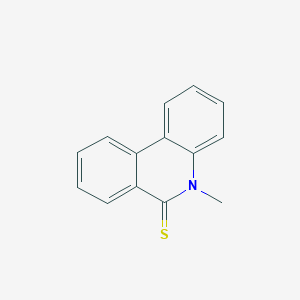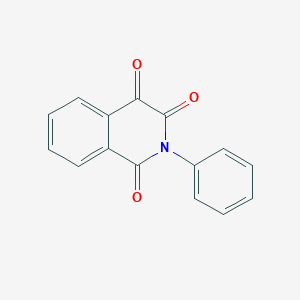
1,3,4(2H)-Isoquinolinetrione, 2-phenyl-
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1,3,4(2H)-Isoquinolinetrione, 2-phenyl- is a heterocyclic compound with a unique structure that includes an isoquinoline core and three carbonyl groups
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3,4(2H)-Isoquinolinetrione, 2-phenyl- typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of phthalic anhydride with aniline derivatives in the presence of a catalyst. The reaction is usually carried out in a solvent such as acetic acid or ethanol, and the mixture is heated to promote cyclization.
Industrial Production Methods
In an industrial setting, the production of 1,3,4(2H)-Isoquinolinetrione, 2-phenyl- may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and catalyst concentration is crucial for efficient production.
化学反应分析
Types of Reactions
1,3,4(2H)-Isoquinolinetrione, 2-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to hydroxyl groups.
Substitution: Electrophilic substitution reactions can introduce different substituents onto the aromatic ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Reagents such as halogens (chlorine, bromine) and nitrating agents (nitric acid) are used under acidic or basic conditions.
Major Products
The major products formed from these reactions include various substituted isoquinolinetrione derivatives, which can have different functional groups attached to the aromatic ring or the carbonyl groups.
科学研究应用
1,3,4(2H)-Isoquinolinetrione, 2-phenyl- has a wide range of applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in organic synthesis.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the development of new materials, including polymers and dyes.
作用机制
The mechanism by which 1,3,4(2H)-Isoquinolinetrione, 2-phenyl- exerts its effects involves interactions with specific molecular targets. The compound can act as an inhibitor of certain enzymes, disrupting their normal function. Additionally, it can interact with DNA and proteins, leading to changes in cellular processes. The exact pathways involved depend on the specific application and the biological context.
相似化合物的比较
Similar Compounds
1,3,4-Thiadiazole Derivatives: These compounds share a similar heterocyclic structure and have comparable biological activities.
Quinoxaline Derivatives: These compounds also contain a bicyclic structure with nitrogen atoms and are used in similar applications.
Uniqueness
1,3,4(2H)-Isoquinolinetrione, 2-phenyl- is unique due to its specific arrangement of carbonyl groups and the isoquinoline core. This structure imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research and industrial applications.
属性
CAS 编号 |
67213-84-7 |
|---|---|
分子式 |
C15H9NO3 |
分子量 |
251.24 g/mol |
IUPAC 名称 |
2-phenylisoquinoline-1,3,4-trione |
InChI |
InChI=1S/C15H9NO3/c17-13-11-8-4-5-9-12(11)14(18)16(15(13)19)10-6-2-1-3-7-10/h1-9H |
InChI 键 |
NVVOLUIFQUYFHU-UHFFFAOYSA-N |
规范 SMILES |
C1=CC=C(C=C1)N2C(=O)C3=CC=CC=C3C(=O)C2=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


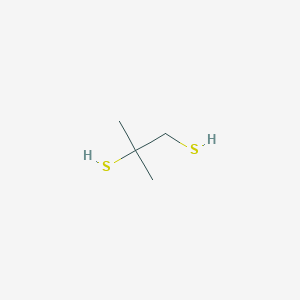


![Phenyl[triamino(bromo)-lambda~5~-phosphanyl]methanone](/img/structure/B14474964.png)
